molecular formula C12H14O2 B2729195 (E)-3-(4-Methylphenyl)-2-pentenoic acid CAS No. 174660-81-2

(E)-3-(4-Methylphenyl)-2-pentenoic acid

Cat. No. B2729195
CAS RN: 174660-81-2
M. Wt: 190.242
InChI Key: RLCKVRQDOMHDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-Methylphenyl)-2-pentenoic acid, also known as 4-MPA, is a chemical compound that is widely used in scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its ability to inhibit the activity of cyclooxygenase (COX) enzymes.

Scientific Research Applications

Peptoid Synthesis

“(E)-3-(4-Methylphenyl)-2-pentenoic acid” can be used in the synthesis of peptoids, a promising class of peptidomimetic polymers . These polymers have applications in biotechnology . The compound can be converted into N-substituted N-carboxy anhydrides (NNCAs), which subsequently undergo ring-opening polymerization (ROP) to prepare polypeptoids .

Drug Design and Delivery

Boronic acids and their esters, which can be derived from “(E)-3-(4-Methylphenyl)-2-pentenoic acid”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

Neutron Capture Therapy

As mentioned above, boronic acids and their esters are suitable for neutron capture therapy . This is a type of radiation therapy used for treating cancer, where boron-10 is introduced into a tumor and is then bombarded with neutrons to cause a nuclear reaction that kills the tumor cells .

Synthesis of N-alkylated Amino Acids

“(E)-3-(4-Methylphenyl)-2-pentenoic acid” can be used in the synthesis of N-alkylated amino acids . These are amino acids in which an alkyl group is substituted for a hydrogen atom on the nitrogen atom of the amino group .

Preparation of Diblock Copolymers

The compound can be used in the preparation of diblock copolymers . These are polymers made up of two different types of monomers linked together in one chain .

Investigation of Thermal Properties

“(E)-3-(4-Methylphenyl)-2-pentenoic acid” and its derivatives can be used in the investigation of the thermal properties of various compounds . This can be useful in materials science and engineering .

properties

IUPAC Name

(E)-3-(4-methylphenyl)pent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-10(8-12(13)14)11-6-4-9(2)5-7-11/h4-8H,3H2,1-2H3,(H,13,14)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCKVRQDOMHDIV-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C(=O)O)/C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)pent-2-enoic acid

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